molecular formula C6H6O3S B13947465 3-Acetylthiolane-2,5-dione CAS No. 73964-74-6

3-Acetylthiolane-2,5-dione

Cat. No.: B13947465
CAS No.: 73964-74-6
M. Wt: 158.18 g/mol
InChI Key: SRHTVWXRKYJECO-UHFFFAOYSA-N
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Description

3-Acetylthiolane-2,5-dione is an organic compound with the molecular formula C₆H₆O₃S It is a derivative of thiophene, a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylthiolane-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetylthiolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds depending on the substituent introduced.

Scientific Research Applications

3-Acetylthiolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylthiolane-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylthiolane-2,5-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its acetyl group and thiolane ring provide distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

73964-74-6

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

3-acetylthiolane-2,5-dione

InChI

InChI=1S/C6H6O3S/c1-3(7)4-2-5(8)10-6(4)9/h4H,2H2,1H3

InChI Key

SRHTVWXRKYJECO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)SC1=O

Origin of Product

United States

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